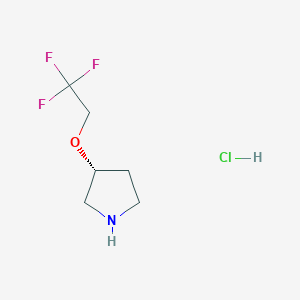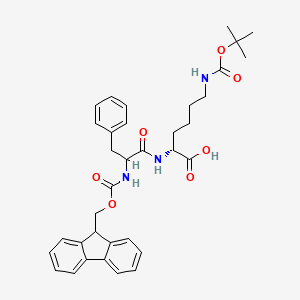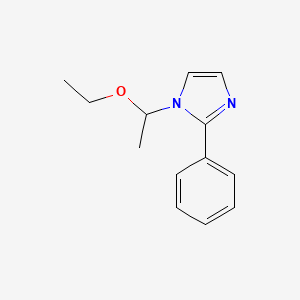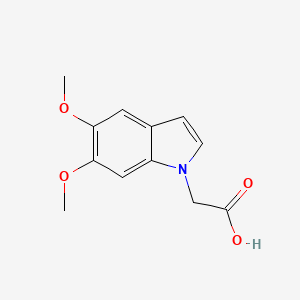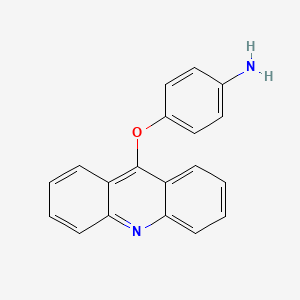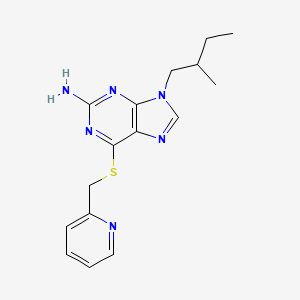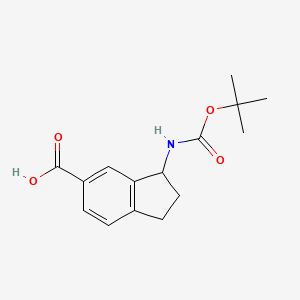![molecular formula C11H17N3O4 B15217901 n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide CAS No. 78711-25-8](/img/structure/B15217901.png)
n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a diethoxymethyl group attached to a dihydropyrimidinone ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethoxymethylamine with a suitable pyrimidinone precursor. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Known for its analgesic and antipyretic properties.
N,N-Dimethylacetamide: Used as a solvent and reagent in organic synthesis.
Cyanoacetamide: Utilized in the synthesis of heterocyclic compounds with biological activity.
Uniqueness
N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its diethoxymethyl group and pyrimidinone ring contribute to its versatility and potential for various applications in research and industry.
This detailed article provides a comprehensive overview of N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
78711-25-8 |
|---|---|
Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[4-(diethoxymethyl)-6-oxo-1H-pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C11H17N3O4/c1-4-17-10(18-5-2)8-6-9(16)14-11(13-8)12-7(3)15/h6,10H,4-5H2,1-3H3,(H2,12,13,14,15,16) |
InChI Key |
CHYNEZDTWYCBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=O)NC(=N1)NC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


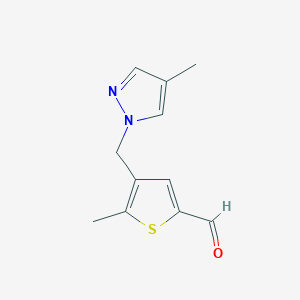
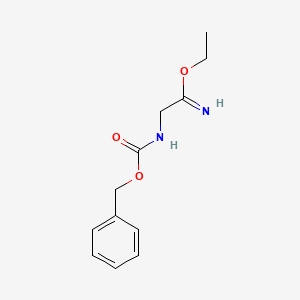

![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
